1-Hexyl-2-(phenoxymethyl)benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hexyl-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-23-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQSRUPJRWDRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization of 1 Hexyl 2 Phenoxymethyl Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and stereochemistry of a compound can be determined.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In a study of closely related derivatives of 2-(phenoxymethyl)-1H-benzimidazole, specific proton signals were identified that can be extrapolated to predict the spectrum of 1-Hexyl-2-(phenoxymethyl)benzimidazole. researchgate.net
The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the hexyl group, the phenoxymethyl (B101242) moiety, and the benzimidazole (B57391) core. The protons of the hexyl chain would appear in the upfield region, typically between δ 0.8 and 4.2 ppm. The terminal methyl group (CH₃) would likely be a triplet, while the methylene (B1212753) (CH₂) groups would show complex multiplets. The N-CH₂ protons of the hexyl group, being adjacent to the nitrogen atom of the benzimidazole ring, would be deshielded and appear further downfield compared to the other methylene protons of the hexyl chain.
The methylene protons of the phenoxymethyl group (O-CH₂) are expected to produce a singlet around δ 5.4-5.6 ppm. researchgate.net The aromatic protons of the benzimidazole and the phenyl ring would resonate in the downfield region, typically between δ 6.9 and 7.7 ppm, showing complex multiplet patterns due to spin-spin coupling. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Hexyl-CH₃ | ~0.8-0.9 | Triplet |
| Hexyl-(CH₂)₄ | ~1.2-1.8 | Multiplet |
| N-CH₂ (Hexyl) | ~4.1-4.3 | Triplet |
| O-CH₂ | ~5.4-5.6 | Singlet |
Note: The predicted values are based on data from analogous compounds and may vary slightly in the actual spectrum.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.
The carbon atoms of the hexyl group would appear in the aliphatic region of the spectrum (δ 14-45 ppm). The carbons of the benzimidazole ring are expected to resonate between δ 110 and 155 ppm. The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the phenoxymethyl group, would be significantly deshielded. In related benzimidazole structures, the C2 carbon signal appears around δ 151-158 ppm. rsc.orgias.ac.in The carbons of the phenoxy group would also appear in the aromatic region of the spectrum. The presence of tautomeric equilibrium in asymmetrically substituted benzimidazoles can sometimes lead to the observation of broadened signals or an increased number of signals for the benzimidazole carbons in the ¹³C NMR spectrum, depending on the solvent and temperature. researchgate.netmdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Hexyl-CH₃ | ~14 |
| Hexyl-CH₂ | ~22-32 |
| N-CH₂ (Hexyl) | ~43-45 |
| O-CH₂ | ~68-72 |
| Aromatic/Benzimidazole-C | ~110-160 |
Note: The predicted values are based on data from analogous compounds and may vary slightly in the actual spectrum.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity within the hexyl chain and the aromatic systems. HSQC would correlate each proton with its directly attached carbon atom, while HMBC would establish long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the complete molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹ for the hexyl and methylene groups.
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
C=N stretching: A characteristic band for the imidazole (B134444) ring is expected around 1620-1630 cm⁻¹. researchgate.net
C=C stretching (aromatic): Multiple bands in the region of 1450-1600 cm⁻¹.
C-O-C stretching (ether): A strong absorption band around 1230-1250 cm⁻¹. researchgate.net
N-H stretching: In related N-H containing benzimidazoles, a broad band can be observed in the region of 2500-3200 cm⁻¹, often overlapping with other bands. researchgate.net However, for the N-substituted this compound, this band would be absent.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C-H (aliphatic) | 2850-2960 |
| C-H (aromatic) | 3000-3100 |
| C=N (imidazole) | 1620-1630 |
| C=C (aromatic) | 1450-1600 |
Note: The predicted values are based on data from analogous compounds and may vary slightly in the actual spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₂₀H₂₄N₂O), the expected exact mass is approximately 320.1889 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 320. The fragmentation pattern would likely involve the cleavage of the hexyl chain and the phenoxymethyl group. Common fragmentation pathways for benzimidazoles can provide characteristic ions. For instance, cleavage of the hexyl group could lead to a fragment corresponding to the [M-C₆H₁₃]⁺ ion. The PubChem database indicates that for the parent compound, 2-(phenoxymethyl)-1H-benzimidazole, a prominent peak is observed at m/z 131, which could correspond to a fragment of the benzimidazole core. nih.gov
Other Advanced Analytical Techniques (e.g., Elemental Analysis, X-ray Diffraction)
Elemental Analysis: Elemental analysis would be performed to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen. The calculated elemental composition for C₂₀H₂₄N₂O is approximately C, 74.97%; H, 7.55%; N, 8.74%. Experimental values are expected to be in close agreement with these calculated percentages. In a study on related benzimidazole derivatives, the found elemental analysis values were within ±0.04% of the calculated values. researchgate.net
In Vitro Biological Activities and Pharmacological Potential of 1 Hexyl 2 Phenoxymethyl Benzimidazole Derivatives
In Vitro Antimicrobial Activities
Benzimidazole (B57391) derivatives have long been recognized for their potent and broad-spectrum antimicrobial effects. nih.gov Their mechanism often involves the inhibition of essential microbial processes, such as the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov
Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has demonstrated their potential as antibacterial agents. Improving the lipophilicity of these compounds by introducing alkyl chains, such as an n-hexyl group, is a strategy aimed at enhancing their ability to penetrate bacterial lipid membranes. acs.org
In one study, 1,2-disubstituted 1H-benzimidazole derivatives featuring n-hexyl groups at the N-1 position showed notable potency against Methicillin-resistant Staphylococcus aureus (MRSA, strain N315), a significant Gram-positive pathogen. acs.org The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 41 μg/mL. acs.org Other studies on different benzimidazole derivatives, specifically aminobenzimidazoles, have identified their mechanism of action as the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. nih.gov These aminobenzimidazole compounds showed potent bactericidal activity against a wide range of pathogens, including staphylococci, streptococci, and enterococci. nih.gov
Table 1: In Vitro Antibacterial Activity of N-Hexyl Benzimidazole Derivatives This table is interactive. Click on headers to sort.
| Compound Class | Bacterial Strain | Reported Efficacy (MIC) |
|---|---|---|
| 1,2-disubstituted 1H-benzimidazoles (with n-hexyl group) | Methicillin-resistant Staphylococcus aureus (MRSA N315) | 8 - 41 µg/mL acs.org |
The antifungal activity of benzimidazole derivatives is a well-established area of research. Many compounds in this class function by targeting the fungal enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol. nih.govresearchgate.net The disruption of this pathway compromises the integrity of the fungal cell membrane. nih.gov
Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which include structures with N-hexyl substituents, have evaluated their efficacy against common fungal pathogens. Moderate antifungal activity was observed for certain derivatives against Candida albicans and Aspergillus niger, with reported MIC values of 64 μg/mL for both strains. acs.org For comparison, other series of fluorinated benzimidazoles have shown good activity against Bacillus subtilis with MIC values as low as 7.81 μg/mL. acgpubs.org Hybrid molecules combining benzimidazole and triazole moieties have demonstrated significant potential, with some derivatives showing MIC values of 0.97 μg/mL against Candida glabrata, an efficacy higher than the standard drugs voriconazole (B182144) and fluconazole. nih.govresearchgate.net
Table 2: In Vitro Antifungal Activity of N-Alkylated Benzimidazole Derivatives This table is interactive. Click on headers to sort.
| Compound Class | Fungal Strain | Reported Efficacy (MIC) |
|---|---|---|
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Candida albicans | 64 µg/mL acs.org |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Aspergillus niger | 64 µg/mL acs.org |
In Vitro Antiviral Activities
The benzimidazole core is present in a number of compounds investigated for their antiviral properties against a diverse range of viruses, including Hepatitis C Virus (HCV), HIV, Herpes Simplex Virus (HSV), and various picornaviruses. researchgate.netbakhtiniada.rutandfonline.com
The antiviral mechanisms of benzimidazole derivatives are varied and often target virus-specific enzymes essential for replication. One of the most well-documented mechanisms is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov For instance, certain benzimidazole-based compounds act as allosteric, non-nucleoside inhibitors of the HCV NS5B RdRp. nih.govnih.gov These inhibitors bind to a site on the enzyme away from the catalytic active site, inducing a conformational change that blocks the initiation of RNA synthesis. nih.gov
Another key mechanism involves the targeting of viral proteases, which are critical for processing viral polyproteins into functional units necessary for viral assembly and maturation. researchgate.net Additionally, various benzimidazole derivatives have shown efficacy against a wide panel of viruses, including Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV, Yellow Fever Virus (YFV), Coxsackie B viruses, and Respiratory Syncytial Virus (RSV), indicating a broad potential for targeting different viral life cycle stages. nih.govnih.gov
In Vitro Anticancer Activities
The structural analogy of benzimidazoles to purines makes them effective candidates for interacting with the building blocks of DNA, leading to potential anticancer activity. nih.gov The development of N-alkylated benzimidazole derivatives is a strategy to enhance their ability to penetrate cancer cell membranes and exert cytotoxic effects. acs.org
Research on a series of novel benzimidazole derivatives with varying N-1 alkyl chain lengths (from methyl to hexyl) investigated their in vitro anticancer activity against human cervical (HeLa) and lung (A549) cancer cell lines. acu.edu.in The study found that the length of the carbon chain significantly influenced the cytotoxic activity. While derivatives with shorter chains showed potent effects, the activity was observed to decrease with the hexyl chain length in this particular series. acu.edu.in For instance, the derivative with a pentyl chain (compound 6d) was identified as the most effective in inducing cell death in both HeLa and A549 cell lines. acu.edu.in Another study on different benzimidazole derivatives found that one compound exhibited significant growth inhibition against non-small cell lung cancer cell lines (HOP-92) with a GI50 value of 0.19 µM. nih.gov
Table 3: In Vitro Anticancer Activity of N-Alkylated Benzimidazole Derivatives This table is interactive. Click on headers to sort.
| Compound Series | Cell Line | Activity Metric | Reported Efficacy (IC50) | Standard Drug |
|---|---|---|---|---|
| Ethyl 1-alkyl-2-(benzyloxy-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylates | HeLa (Cervical Cancer) | IC50 | >50 µM (for hexyl derivative) acu.edu.in | Doxorubicin (IC50: 1.2 µM) acu.edu.in |
| Ethyl 1-alkyl-2-(benzyloxy-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylates | A549 (Lung Cancer) | IC50 | >50 µM (for hexyl derivative) acu.edu.in | Doxorubicin (IC50: 1.8 µM) acu.edu.in |
In Vitro Anti-inflammatory Activities
Benzimidazole derivatives have been explored for their anti-inflammatory potential by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2. nih.govnih.gov These enzymes are responsible for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
An in vitro study evaluated the anti-inflammatory activity of a series of benzimidazole derivatives, including a compound with an N-1 hexyl chain, using a protein denaturation inhibition assay. acu.edu.in This assay measures a compound's ability to prevent the denaturation of proteins, a well-known cause of inflammation. The results indicated that the length of the alkyl chain significantly influenced the anti-inflammatory effect. The activity was found to increase from a methyl up to a pentyl group, but fascinatingly, the activity decreased with the hexyl chain length. acu.edu.in The derivative with a pentyl chain exhibited the most potent activity in this series, with an IC50 value of 15.12 µg/mL, which was comparable to the standard drug, Diclofenac sodium (IC50: 10.34 µg/mL). acu.edu.in
Table 4: In Vitro Anti-inflammatory Activity of N-Alkylated Benzimidazole Derivatives (Protein Denaturation Assay) This table is interactive. Click on headers to sort.
| Compound (Alkyl Chain) | Reported Efficacy (IC50) | Standard Drug (Diclofenac sodium) Efficacy (IC50) |
|---|---|---|
| Hexyl Derivative | 26.14 µg/mL acu.edu.in | 10.34 µg/mL acu.edu.in |
| Pentyl Derivative | 15.12 µg/mL acu.edu.in | 10.34 µg/mL acu.edu.in |
Other Noteworthy In Vitro Pharmacological Activities (e.g., enzyme inhibition, anti-parasitic)
Beyond the well-documented activities of benzimidazole derivatives, the specific compound 1-Hexyl-2-(phenoxymethyl)benzimidazole and its analogues have been investigated for other significant pharmacological effects, primarily in the realms of enzyme inhibition and anti-parasitic applications. These studies highlight the therapeutic potential of this chemical scaffold against a variety of biological targets.
Enzyme Inhibition
The benzimidazole core is a known pharmacophore that can interact with various enzymes, leading to their inhibition. For the 1-alkyl-2-(phenoxymethyl)benzimidazole class, a key area of investigation has been their effect on enzymes crucial for fungal survival.
One of the primary mechanisms for the antifungal activity of azole-based compounds, including certain benzimidazoles, is the inhibition of cytochrome P450 enzymes. Specifically, lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov By inhibiting this enzyme, these compounds disrupt membrane integrity and function, ultimately leading to fungal cell death.
Research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which are structurally analogous to this compound, has shown that the introduction of an alkyl group at the N-1 position can positively influence their biological activity. nih.govacs.org For instance, studies on compounds like 1-Hexyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole have demonstrated notable antifungal effects. nih.gov While direct enzymatic assays on this specific compound were not detailed, the observed antifungal activity is consistent with the inhibition of key fungal enzymes like CYP51. nih.gov
Furthermore, other benzimidazole derivatives have been shown to inhibit different classes of enzymes. For example, some have demonstrated inhibitory activity against topoisomerase I, an enzyme involved in DNA replication and a target for anticancer drugs. nih.gov Other studies have explored their potential as inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1, an enzyme implicated in inflammation and pain. nih.gov While these activities have not been specifically reported for this compound, they underscore the broad enzyme inhibitory potential of the benzimidazole scaffold.
| Enzyme Class | Specific Enzyme Example | Potential Effect | Relevance |
|---|---|---|---|
| Cytochrome P450 | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | Antifungal Activity nih.gov |
| Topoisomerases | Topoisomerase I | Inhibition of DNA replication | Anticancer Potential nih.gov |
| Synthases | Microsomal Prostaglandin E2 Synthase 1 | Reduction of prostaglandin production | Anti-inflammatory Potential nih.gov |
Anti-parasitic Activity
The benzimidazole class of compounds is renowned for its broad-spectrum anthelmintic (anti-parasitic worm) properties. nih.govnih.gov This activity is a cornerstone of veterinary and human medicine for treating infections caused by nematodes and other helminths. The primary mechanism of action for many anthelmintic benzimidazoles is the disruption of microtubule polymerization in the parasite's cells by binding to β-tubulin. This interference with the cytoskeleton affects cell division, nutrient absorption, and other vital functions.
Studies on benzimidazole derivatives have demonstrated their efficacy against various parasitic species. For example, in vitro screenings of benzimidazole derivatives have shown significant activity against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov In one such study, specific benzimidazole compounds (BZ6 and BZ12) exhibited low micromolar IC50 values against the larval and adult stages of these parasites. nih.gov
While specific data for this compound in anti-parasitic assays is not extensively documented in the reviewed literature, the structural class to which it belongs—1-alkyl-2-(substituted phenoxymethyl)benzimidazoles—has been evaluated for such properties. The presence of the N-hexyl group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the cells of parasites, potentially leading to improved efficacy. nih.govacs.org
The antifungal activity observed for related compounds also points towards a broader anti-parasitic potential, as fungi and some protozoan parasites share certain biological pathways that can be targeted by the same classes of drugs.
| Compound | Target Stage | IC50 (µM) | Reference |
|---|---|---|---|
| BZ12 | L1 Larvae | 4.17 | nih.gov |
| BZ12 | Adult | 8.1 | nih.gov |
| BZ6 | L1 Larvae | 8.89 | nih.gov |
Structure Activity Relationship Sar Investigations of 1 Hexyl 2 Phenoxymethyl Benzimidazole and Analogues
Impact of the 1-Hexyl Substitution on Biological Activity
The substitution at the N-1 position of the benzimidazole (B57391) scaffold is a critical determinant of biological activity. cbijournal.comnih.govresearchgate.netslideshare.net The nature of the substituent, including its size, lipophilicity, and electronic properties, can significantly modulate the pharmacological profile of the compound.
In the case of 1-hexyl-2-(phenoxymethyl)benzimidazole, the hexyl group at the N-1 position introduces a significant lipophilic character to the molecule. The length and nature of N-1 alkyl chains are known to influence the chemotherapeutic efficacy of benzimidazole derivatives. researchgate.net Studies on various N-alkylated benzimidazoles have demonstrated that the length of the aliphatic chain can impact activities such as antibacterial and antiviral effects. For instance, research into N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives showed that N-alkylation with groups like phenyl and methyl influenced their bactericidal effects. nih.gov Similarly, in the context of anti-HIV agents, N-1 alkylated benzimidazoles have been a focus, with the nature of the substituent at this position playing a key role in their antiviral properties. nih.gov
While direct data for the 1-hexyl group is often embedded within broader studies, the general consensus is that increasing the length of the N-alkyl chain can enhance activity up to a certain point, after which a decrease may be observed. This is often attributed to a balance between increased membrane permeability and unfavorable steric interactions with the biological target. For example, the idea of designing target compounds with aliphatic chains of different lengths at the N-1 position is a recognized strategy in the development of new therapeutic agents. researchgate.net The synthesis of various N-alkylated benzimidazoles, including those with benzyl (B1604629) groups, has been explored to enhance biological activities. nih.govyoutube.com
Table 1: Influence of N-1 Alkyl Chain Length on Biological Activity (Illustrative)
| N-1 Substituent | Relative Lipophilicity | General Impact on Activity |
|---|---|---|
| Methyl | Low | Often serves as a baseline for comparison. |
| Propyl | Moderate | Can lead to increased potency over methyl. |
| Hexyl | High | May provide optimal lipophilicity for membrane transport. |
Role of the Phenoxymethyl (B101242) Moiety on Biological Activity
The 2-(phenoxymethyl) moiety is another crucial structural feature that dictates the biological effects of this class of compounds. The substituent at the C-2 position of the benzimidazole ring is widely recognized for its significant influence on the molecule's pharmacological profile. cbijournal.comepa.gov
Specifically, 2-(substituted phenoxymethyl) benzimidazoles have been investigated for their antimicrobial properties. acs.org Research has shown that both 2-(substituted phenoxymethyl)-1H-benzimidazoles and their 1-alkyl derivatives exhibit potential antifungal and antibacterial activities. acs.org The phenoxymethyl group itself consists of a flexible ether linkage and an aromatic phenyl ring, which can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.
Influence of Substituents on the Benzimidazole Core
The benzimidazole scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds. Modifications to the core structure, particularly at the benzene (B151609) and imidazole (B134444) rings, are key strategies for optimizing activity. slideshare.netnih.govacs.org
Effects of Substitutions at the Benzene Ring (e.g., positions 5, 6)
Substitutions on the benzene portion of the benzimidazole core, specifically at the 5- and 6-positions, have been shown to profoundly impact biological activity. slideshare.netnih.gov The electronic properties and size of these substituents can alter the molecule's interaction with its target.
For example, in the context of anti-inflammatory agents, SAR analyses have consistently shown that substitutions at the C5 and C6 positions are critical. slideshare.netnih.gov Similarly, for antiviral activity, the type and placement of substituents at the fifth and sixth positions are important determinants of efficacy. nih.gov
Researchers have systematically introduced various groups at these positions to probe their effects. For instance, the introduction of chloro (–Cl) and nitro (–NO₂) groups at the C-6 position has been studied to evaluate their influence on antimicrobial and anticancer activities. cbijournal.com The synthesis of novel 5-substituted benzimidazoles has also been a strategy to develop new antimicrobial agents. These findings underscore the sensitivity of the benzimidazole system to substitution on its benzenoid ring.
Table 2: Effect of Substituents at Positions 5 and 6 on Biological Activity
| Position | Substituent | Example Effect | Reference |
|---|---|---|---|
| 5 and 6 | -NO₂ (dinitro) | Known for antihelminthic properties. | nih.gov |
| 5 | -Cl (chloro) | Studied for α-amylase inhibitory and radical scavenging activities. | |
| 6 | -Cl / -NO₂ | Investigated for effects on antimicrobial and anticancer activities. | cbijournal.com |
Effects of Substitutions at Position 2 of the Imidazole Ring
Position 2 of the imidazole ring is a key site for chemical modification and has a substantial impact on the biological activity of benzimidazole derivatives. This position is chemically susceptible to nucleophilic substitution, making it a versatile point for introducing diverse functional groups.
A wide array of substituents at C-2 have been explored, leading to compounds with activities ranging from anti-inflammatory to anticancer. For example, attaching a phenyl ring at the second position, especially with further substitutions like a 4-nitrophenyl group, has been shown to enhance enzyme inhibitory activity. The introduction of a carboxylic acid group at C-2 has been noted in compounds with anti-inflammatory properties. youtube.com The general strategy of exploring various substituents at this position is a cornerstone of benzimidazole-based drug discovery.
N-Alkylation Effects on Activity
N-alkylation, particularly at the N-1 position of the imidazole ring, is a widely used method to modify the properties of benzimidazole compounds. This modification prevents the formation of the N-H tautomers that exist in unsubstituted benzimidazoles and can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.
Numerous studies have confirmed that N-1 substitution is a critical factor for various biological activities. cbijournal.comnih.gov For instance, the introduction of a benzyl group at the N-1 position has been reported to enhance anti-inflammatory action. youtube.comnih.gov In the realm of antiviral research, N-1 alkylated benzimidazoles are investigated as potential HIV inhibitors, with the substituent directly influencing their potency. nih.gov The consensus is that the N-1 position is a key handle for modulating the chemotherapeutic potential of the benzimidazole scaffold. researchgate.net
Stereochemical Considerations and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in the biological activity of benzimidazole derivatives. The introduction of chiral centers can lead to enantiomers that exhibit different pharmacological and toxicological profiles.
While this compound itself is not chiral, many biologically active analogues are. For example, some anthelmintic benzimidazoles like ricobendazole and oxfendazole (B1322) are chiral sulfoxides. Studies have shown that the individual enantiomers of these compounds can have different levels of antiparasitic and antiproliferative activity, demonstrating stereoselectivity in their interaction with biological systems. For instance, the (R)-enantiomer of ricobendazole has been reported to have higher antiparasitic activity than its (S)-counterpart.
The synthesis of chiral benzimidazoles is an active area of research, with applications in asymmetric catalysis and the development of stereospecific drugs. The rigid backbone and hydrogen bonding capabilities of the benzimidazole ring system make it a valuable scaffold for creating chiral molecules. The activity of some chiral benzimidazole derivatives has been shown to be dependent on their specific stereochemistry. For example, a chiral derivative prepared from S-alanine showed variable activity against MRSA species, highlighting the importance of stereoisomerism. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a important aspect of medicinal chemistry that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These studies employ statistical models to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective therapeutic agents. For this compound and its analogues, QSAR investigations focus on how variations in the substituents at the N-1 and C-2 positions of the benzimidazole core influence their biological effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are often categorized into three main types:
Electronic Properties: These describe the electronic aspects of a molecule, such as electron-donating or -withdrawing effects of substituents, which can influence how a molecule interacts with its biological target. Descriptors like Hammett constants (σ), dipole moments, and atomic charges are commonly used.
Hydrophobic (Lipophilic) Properties: This refers to a molecule's ability to partition between an aqueous and a non-aqueous phase. The partition coefficient (log P) is the most common descriptor for hydrophobicity and is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Steric Properties: These relate to the size and shape of the molecule or its substituents. Steric factors can determine how well a molecule fits into the binding site of a receptor or enzyme. Descriptors such as molar refractivity (MR) and Taft steric parameters (Es) are frequently employed.
In the context of this compound analogues, QSAR models would typically be developed by synthesizing a series of compounds with systematic variations. For instance, the length of the alkyl chain at the N-1 position could be varied (e.g., from methyl to octyl), and different substituents could be placed on the phenyl ring of the phenoxymethyl group at the C-2 position. The biological activity of each compound would then be determined, and a mathematical model would be generated to relate this activity to the calculated physicochemical descriptors.
Detailed Research Findings
While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles can be illustrated through structure-activity relationship (SAR) data from analogous series of benzimidazole derivatives. The following data tables showcase how systematic structural modifications can influence biological activity, providing the foundational information for a QSAR study.
One area where 1,2-disubstituted benzimidazoles have been explored is in the development of anthelmintic agents. The activity of these compounds is often related to their ability to bind to the protein tubulin in parasites. The following table illustrates the impact of varying the substituent on the phenoxy ring at the C-2 position on the anthelmintic activity of 2-(aryloxymethyl)-1H-benzimidazoles.
Table 1: Anthelmintic Activity of 2-(Aryloxymethyl)-1H-benzimidazole Analogues
| Compound ID | R (Substituent on Phenyl Ring) | Time taken for Paralysis (min) | Time taken for Death (min) |
| A1 | H | 18 | 45 |
| A2 | 2-NO₂ | 15 | 38 |
| A3 | 4-NO₂ | 12 | 32 |
| A4 | 2-Cl | 14 | 35 |
| A5 | 4-Cl | 11 | 29 |
| Standard | Piperazine Citrate | 25 | 70 |
| Activity against Pheretima posthuma. Data is illustrative and based on findings for this class of compounds. |
From this data, a preliminary SAR can be deduced. The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring appears to enhance anthelmintic activity compared to the unsubstituted analogue (A1). Furthermore, the position of the substituent is important, with the 4-substituted derivatives (A3 and A5) showing greater potency than their 2-substituted counterparts (A2 and A4). A QSAR study on this set of compounds would involve calculating electronic (e.g., Hammett constants) and hydrophobic (e.g., log P) parameters for these substituents to quantify their influence on activity.
Similarly, the nature of the alkyl substituent at the N-1 position is known to significantly affect the biological activity of benzimidazoles, primarily by influencing their lipophilicity. The following table demonstrates the effect of varying the N-1 alkyl chain length on the antibacterial activity of a series of 1-alkyl-2-(p-tolyl)-1H-benzo[d]imidazoles.
Table 2: Antibacterial Activity of 1-Alkyl-2-(p-tolyl)-1H-benzo[d]imidazole Analogues
| Compound ID | N-1 Alkyl Group | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | ||
| B1 | Methyl | 128 |
| B2 | Ethyl | 64 |
| B3 | Propyl | 32 |
| B4 | Butyl | 16 |
| B5 | Pentyl | 32 |
| B6 | Hexyl | 64 |
| Data is illustrative and based on findings for this class of compounds. |
This data suggests a parabolic relationship between the length of the N-1 alkyl chain and antibacterial activity. The activity increases as the chain length increases from methyl to butyl, with the butyl derivative (B4) showing the highest potency. However, as the chain length further increases to pentyl and hexyl, the activity begins to decrease. This is a classic example of the "hydrophobic optimum," where an ideal lipophilicity is required for maximum activity. A QSAR model for this series would likely use log P as a key descriptor and would be represented by a parabolic equation.
For the specific compound, This compound , a comprehensive QSAR study would involve synthesizing and testing a matrix of analogues, varying both the N-1 alkyl chain and the substituents on the C-2 phenoxymethyl group. Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could then be employed. These methods build 3D models of the compounds and calculate steric and electrostatic fields around them. The resulting contour maps can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing detailed insights for the design of new, more effective molecules.
Mechanistic Studies and Molecular Interactions of 1 Hexyl 2 Phenoxymethyl Benzimidazole
Target Identification and Validation for Benzimidazole (B57391) Derivatives
The biological targets of benzimidazole derivatives are diverse, reflecting the structural versatility of this scaffold. Research has identified several key protein families and enzymes that are modulated by compounds structurally similar to 1-Hexyl-2-(phenoxymethyl)benzimidazole.
One of the primary areas of investigation for benzimidazole derivatives is in the realm of anticancer research , where they have been identified as inhibitors of various protein kinases. These enzymes are crucial for cell signaling, proliferation, and survival. Specific targets identified for various 2-substituted benzimidazoles include:
Receptor Tyrosine Kinases (RTKs) : These are critical for tumor growth and angiogenesis. Benzimidazole derivatives have been shown to inhibit key RTKs such as:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.gov
Epidermal Growth Factor Receptor (EGFR) nih.govekb.eg
Fibroblast Growth Factor Receptor-1 (FGFR-1) nih.gov
Platelet-Derived Growth Factor Receptors (PDGFR-α,β) nih.gov
Cyclin-Dependent Kinases (CDKs) : In silico studies have suggested that benzimidazole derivatives can act as inhibitors of key cell cycle regulators like CDK4/CycD1. nih.gov
Aurora Kinases : These are involved in mitotic progression, and Aurora B has been identified as a potential target for benzimidazole compounds. nih.gov
Another significant enzyme target for benzimidazole derivatives is Topoisomerase II (Topo II) , an enzyme essential for managing DNA topology during replication and transcription. nih.gov Certain 2-substituted benzimidazoles have demonstrated potent inhibition of this enzyme. nih.gov
In the context of neurodegenerative diseases , docking studies have suggested that N-mannich bases of benzimidazole derivatives could potentially target NMDA receptors, which are involved in synaptic plasticity and neuronal function. ijpsr.com
For infectious diseases , the HIV-1 capsid protein has been identified as a target for some benzimidazole derivatives, interfering with viral assembly. mdpi.com
The validation of these targets often involves a combination of in silico molecular docking studies, in vitro enzymatic assays, and cell-based assays to confirm the inhibitory activity and downstream cellular effects.
Molecular Mechanisms of Action (e.g., enzyme inhibition, protein binding, DNA interaction)
The molecular mechanisms through which benzimidazole derivatives exert their effects are intrinsically linked to the targets they engage. Based on studies of analogous compounds, the mechanisms for this compound could involve one or more of the following:
Enzyme Inhibition: This is a primary mechanism for many biologically active benzimidazoles. The compound can bind to the active site or an allosteric site of an enzyme, thereby inhibiting its catalytic activity. For instance, in the case of protein kinases like EGFR and VEGFR-2, benzimidazole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket and preventing the phosphorylation of downstream substrates. nih.govekb.eg Similarly, inhibition of Topoisomerase II would involve interference with the enzyme's ability to cleave and re-ligate DNA strands. nih.gov
Protein Binding: Beyond direct enzyme inhibition, the binding of benzimidazole derivatives to specific proteins can disrupt protein-protein interactions or alter protein conformation, leading to a biological response. An example is the binding to the HIV-1 capsid protein, which can interfere with the proper assembly of the viral capsid. mdpi.com The nature of these interactions is often a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictated by the substituents on the benzimidazole core. ukm.my
DNA Interaction: The planar, aromatic structure of the benzimidazole ring allows for various modes of interaction with DNA. Studies on different benzimidazole derivatives have revealed several potential DNA interaction mechanisms:
Groove Binding: Some benzimidazole compounds, particularly those with extended side chains, can fit into the minor groove of the DNA double helix. nih.gov This binding is typically driven by hydrophobic interactions and can interfere with the binding of DNA-processing enzymes. nih.gov
Intercalation: Although less common than groove binding for this class, some planar aromatic systems can insert themselves between the base pairs of the DNA, leading to structural distortions and interference with DNA replication and transcription.
Electrostatic Interactions: The nitrogen atoms in the benzimidazole ring can be protonated, leading to a positive charge that can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net
G-Quadruplex DNA Binding: Certain benzimidazole-triazole hybrids have shown selective binding to G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes. nih.gov This interaction can stabilize the G-quadruplex and inhibit telomerase activity or gene transcription. nih.gov
The specific mechanism of this compound would depend on its three-dimensional structure and electronic properties, which are determined by the N-1 hexyl and C-2 phenoxymethyl (B101242) groups.
Binding Affinities and Interaction Profiles
The binding affinity and interaction profile of a benzimidazole derivative with its biological target are crucial for its potency and selectivity. These are determined by the specific non-covalent interactions formed between the ligand and the protein's binding pocket. While specific binding affinity data for this compound is not available, molecular docking studies on related compounds provide insights into the likely interactions.
Key Interactions:
Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring can act as both hydrogen bond donors (N-H) and acceptors (N). nih.gov These interactions are often critical for anchoring the ligand within the binding site. For example, hydrogen bonds with key amino acid residues in the hinge region of kinase domains are a common feature of benzimidazole-based kinase inhibitors.
Hydrophobic Interactions: The hexyl group at the N-1 position and the phenyl ring of the phenoxymethyl group at C-2 are expected to engage in significant hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The flexibility of the hexyl chain allows it to adopt a conformation that maximizes these favorable interactions.
π-π Stacking: The aromatic benzimidazole and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Molecular Docking Insights: Molecular docking studies on various benzimidazole derivatives have predicted their binding energies with different targets. For instance, 2-phenylbenzimidazole (B57529) has shown a binding energy of -8.2 kcal/mol against certain protein kinase targets. nih.gov Other studies on benzimidazole-oxadiazole hybrids targeting EGFR have reported docking scores in the range of -7.4 to -8.7 kcal/mol. ekb.eg These values indicate a favorable binding affinity. The specific binding affinity of this compound would need to be determined experimentally through techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
The following table summarizes the types of interactions observed in studies of related benzimidazole derivatives:
| Interaction Type | Contributing Moiety on this compound | Potential Interacting Residues in Target Proteins |
| Hydrogen Bonding | Benzimidazole ring nitrogens | Serine, Threonine, Cysteine, Aspartate, Glutamate |
| Hydrophobic Interactions | Hexyl chain, Phenyl ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Benzimidazole ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| C-H···π Interactions | Alkyl and aryl C-H bonds | Aromatic amino acid rings |
In Vitro Enzymatic Assays for Specific Target Modulation
To experimentally validate the targets identified through in silico methods and to quantify the inhibitory potency of a compound, in vitro enzymatic assays are essential. For a compound like this compound, a variety of assays could be employed depending on the hypothesized target.
Kinase Inhibition Assays: If the compound is predicted to be a kinase inhibitor, its activity can be measured using assays that detect the phosphorylation of a substrate. Common formats include:
Radiometric Assays: These use a radiolabeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radiolabel into a peptide or protein substrate.
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity and thus weaker inhibition.
Fluorescence-Based Assays: These can use fluorescently labeled substrates or antibodies to detect the phosphorylated product. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technique.
The results of these assays are typically reported as the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, some 2-substituted benzimidazole-triazole hybrids have shown IC₅₀ values as low as 0.086 µM against EGFR. researchgate.net
Topoisomerase II Inhibition Assays: The inhibition of Topo II can be assessed using assays that measure the enzyme's ability to relax supercoiled plasmid DNA.
DNA Relaxation Assay: Supercoiled plasmid DNA is incubated with Topo II in the presence and absence of the inhibitor. The different DNA topoisomers (supercoiled, relaxed, nicked) are then separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the relaxation of the supercoiled DNA.
DNA Binding Assays: To confirm direct interaction with DNA, several biophysical techniques can be used:
UV-Visible Spectroscopy: Binding of a compound to DNA can cause changes in its UV-Vis absorption spectrum (hypochromism or hyperchromism) and a shift in the maximum wavelength (bathochromic or hypsochromic shift).
Fluorescence Spectroscopy: The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Competitive displacement assays using a fluorescent DNA intercalator like ethidium (B1194527) bromide can also be used.
Circular Dichroism (CD) Spectroscopy: This technique can detect conformational changes in DNA upon ligand binding.
Viscosity Measurements: Intercalating agents increase the viscosity of a DNA solution by lengthening the double helix, whereas groove binders typically cause a smaller or no change in viscosity. nih.gov
The following table provides a summary of potential in vitro assays and the data they generate:
| Assay Type | Purpose | Key Data Generated |
| Kinase Inhibition Assay | Quantify inhibition of a specific kinase | IC₅₀ value |
| Topo II DNA Relaxation Assay | Determine inhibition of Topoisomerase II | Percentage of supercoiled DNA remaining |
| UV-Visible Titration | Assess DNA binding | Binding constant (Kb) |
| Fluorescence Quenching | Evaluate DNA interaction | Stern-Volmer quenching constant (Ksv) |
| Circular Dichroism | Determine changes in DNA conformation | Changes in CD spectra |
| Viscosity Measurement | Differentiate DNA binding modes | Relative viscosity changes |
These assays would be crucial to definitively establish the mechanism of action and interaction profile of this compound.
Computational Chemistry and Molecular Modeling of 1 Hexyl 2 Phenoxymethyl Benzimidazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a ligand and its protein target.
Molecular docking simulations are instrumental in predicting how 1-Hexyl-2-(phenoxymethyl)benzimidazole would bind to a potential biological target. The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and the target.
For benzimidazole (B57391) derivatives, docking studies have been successfully employed to understand their binding modes with various enzymes and receptors. nih.gov For instance, in studies on other benzimidazoles, docking has revealed key interactions with amino acid residues in the active site, which are crucial for their inhibitory activity. nih.gov The predicted binding affinity, often expressed as a docking score or in units of kcal/mol, helps in ranking different compounds and prioritizing them for further experimental testing. nih.gov
Table 1: Hypothetical Docking Results for this compound with a Putative Target
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Predicted Inhibitory Constant (Ki) (nM) | 150 |
| Interacting Residues | TYR 250, PHE 382, SER 385 |
| Number of Hydrogen Bonds | 2 |
This table is for illustrative purposes to show the type of data generated from molecular docking studies.
The stability of the ligand-target complex is governed by a variety of non-covalent interactions. Molecular docking simulations allow for a detailed analysis of these interactions. For a molecule like this compound, these would include:
Hydrogen Bonding: The benzimidazole core contains nitrogen atoms that can act as hydrogen bond acceptors, while the phenoxymethyl (B101242) group's oxygen can also participate in hydrogen bonding. These interactions with specific amino acid residues in the target's active site are often critical for binding. nih.gov
π-π Stacking: The aromatic benzimidazole and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.
Analysis of these interactions provides a structural basis for the observed binding affinity and can guide the design of modifications to the molecule to enhance its potency. nih.gov
Molecular Dynamics (MD) Simulations for System Stability and Flexibility
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of the flexibility of the protein and the ligand, as well as the stability of their complex. mdpi.comresearchgate.net
MD simulations can be used to assess the stability of the binding pose of this compound predicted by molecular docking. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. researchgate.net Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time, providing an indication of the stability of the complex. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding and conformational changes. researchgate.net
MD simulations explicitly include solvent molecules, typically water, allowing for a more realistic representation of the biological environment. mdpi.com This is crucial for understanding the role of water molecules in mediating ligand-target interactions. Water molecules can form bridging hydrogen bonds between the ligand and the protein, contributing to the stability of the complex. The desolvation of the ligand and the binding site upon complex formation is also an important factor in the thermodynamics of binding, which can be investigated using MD simulations.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate various properties of this compound that are relevant to its chemical reactivity and interaction with biological targets.
Applications of quantum chemical calculations for benzimidazole derivatives include:
Molecular Electrostatic Potential (MEP): MEP maps reveal the distribution of charge on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability. nih.gov
Calculation of Interaction Energies: Quantum mechanics can be used to accurately calculate the energies of non-covalent interactions, such as hydrogen bonds and π-π stacking, providing a more refined understanding of the forces driving ligand-target recognition. nih.gov
By combining these computational techniques, a comprehensive understanding of the molecular properties and potential biological activity of this compound can be achieved, guiding further experimental research and drug discovery efforts.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govuni.lu By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energies. nih.govnih.gov For benzimidazole derivatives, DFT studies, often employing basis sets like B3LYP/6-31G(d,p), are used to understand their structural properties and reactive centers. proquest.comacs.org
The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly useful. It visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.gov For instance, in many benzimidazole compounds, the nitrogen atoms of the imidazole (B134444) ring and any oxygen-containing substituents typically show negative electrostatic potential, indicating them as likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, the hydrogen atoms attached to the benzimidazole nitrogen often exhibit a positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation. nih.gov
HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. proquest.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govproquest.com
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. proquest.com In studies of various benzimidazole derivatives, the distribution of HOMO and LUMO orbitals is analyzed to predict how the molecule will interact with other species. For example, the localization of the HOMO on the benzimidazole ring system would suggest that this is the primary site of electron donation in a reaction.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Benzimidazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: This table is for illustrative purposes only and does not represent data for this compound.
Ligand-Based and Structure-Based Drug Design Strategies
Computational approaches are central to modern drug design, which can be broadly categorized into ligand-based and structure-based strategies. Both are extensively used in the development of new benzimidazole-based therapeutic agents.
Ligand-based drug design is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. This approach relies on the analysis of a set of molecules (ligands) that are known to interact with the target. By identifying common structural features (pharmacophores) responsible for the biological activity, new and more potent compounds can be designed.
Structure-based drug design , on the other hand, is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. Molecular docking is a primary technique in this strategy. It involves placing a candidate ligand into the binding site of the target protein and calculating the binding affinity. nih.gov This allows researchers to predict the binding mode and strength of interaction, guiding the design of compounds that fit more snugly and interact more favorably with the target. For many benzimidazole derivatives, docking studies have been crucial in elucidating their mechanism of action as, for example, enzyme inhibitors. nih.gov
In Silico ADME Prediction Methodologies
A significant challenge in drug development is ensuring that a potential drug molecule has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction models are computational tools that estimate these properties before a compound is synthesized, helping to identify candidates with a higher probability of success in clinical trials. nih.govnih.gov
Several key parameters are evaluated:
Absorption: Predictions of gastrointestinal absorption are often based on physicochemical properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, famously encapsulated in Lipinski's Rule of Five. nih.gov The polar surface area (PSA) is another important descriptor, with lower values generally correlating with better cell membrane permeability. nih.gov
Distribution: This refers to how a drug spreads throughout the body. Predictions include plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. This is important for anticipating potential drug-drug interactions.
Excretion: This involves predicting how the drug and its metabolites are removed from the body.
Toxicity: Various models can predict potential toxicities, such as carcinogenicity, hepatotoxicity, and genotoxicity. nih.gov
For various benzimidazole series, in silico ADME studies have been used to filter large libraries of compounds, prioritizing those with drug-like pharmacokinetic profiles for synthesis and further testing. nih.govnih.gov
Table 2: Representative In Silico ADME Predictions for a Hypothetical Benzimidazole Derivative
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 308.4 g/mol | < 500 |
| LogP | 4.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Polar Surface Area (PSA) | 45 Ų | < 140 Ų |
| Gastrointestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | No | - |
Note: This table is for illustrative purposes only and does not represent data for this compound.
Q & A
Q. What are the standard synthetic protocols for synthesizing 1-Hexyl-2-(phenoxymethyl)benzimidazole and related derivatives?
The synthesis typically involves multi-step reactions starting with o-phenylenediamine. A common approach includes:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Substitution with hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aromatic aldehydes/ketones to form phenoxymethyl or hexyl derivatives .
- Step 3 : Purification via recrystallization (e.g., methanol) and characterization using IR, , , and mass spectrometry. Key spectral markers include S-H stretches (~2634 cm) and aromatic proton shifts (δ 10.93–12.31 ppm) .
Q. How are benzimidazole derivatives characterized to confirm structural integrity?
- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values validate purity .
- Spectroscopy :
- IR : Identifies functional groups (e.g., N-H at 3395 cm, C=O at ~1650 cm) .
- NMR : detects aromatic protons and substituents (e.g., phenoxymethyl protons at δ 4.5–5.5 ppm). confirms aromatic carbons (δ 115–151 ppm) and carbonyl groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 233.22 for CHNO) .
Q. What pharmacological activities are commonly evaluated for benzimidazole derivatives?
- Anti-inflammatory : LPS-induced RAW264.7 macrophage assays measure inhibition of NO, IL-6, and TNF-α .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) assess cytotoxicity, with IC values compared to reference drugs (e.g., doxorubicin) .
- Antimicrobial : Disk diffusion or microbroth dilution methods determine MIC against pathogens like S. aureus or E. coli .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in benzimidazole synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 6 hours) and improves yields (~85–90%) by enhancing reaction kinetics .
- Catalytic Systems : Pd(OAc)/benzimidazole hybrids facilitate Heck-Mizoroki cross-coupling for aryl-substituted derivatives .
- Solvent-Free Conditions : Trifluoroacetic acid as an organocatalyst achieves eco-friendly synthesis with minimal purification .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Molecular Docking : Evaluates binding affinity to targets (e.g., EGFR for anticancer activity). For example, 2-thiol derivatives show strong hydrogen bonding with EGFR active sites .
- QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity. Derivatives with electron-withdrawing groups (e.g., -Br, -CF) enhance anti-inflammatory potency .
Q. How do benzimidazole derivatives exhibit fluorescence properties, and how are these applied in sensing?
- ESIPT Mechanism : Excited-state intramolecular proton transfer in 2-hydroxyphenyl-benzimidazole derivatives enables large Stokes shifts (~150 nm), useful for Cu/Zn detection via fluorescence quenching .
- Coordination Chemistry : Benzimidazole’s nitrogen atoms bind metal ions, altering emission spectra. Applications include luminescent materials for OLEDs .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, serum-free conditions) to minimize variability .
- Metabolic Stability Testing : Microsomal assays (e.g., CYP450 inhibition) identify derivatives prone to rapid degradation, explaining discrepancies in in vivo vs. in vitro results .
Q. How are benzimidazole derivatives utilized in non-pharmacological applications?
- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) demonstrates >90% inhibition efficiency for carbon steel in HCl, attributed to adsorption via N and S atoms .
- Catalysis : Silyl-substituted benzimidazoles serve as ligands in Suzuki-Miyaura reactions, achieving >95% yield for biaryl products .
Methodological Considerations
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., hexyl groups) may reduce yields; optimize via stepwise alkylation .
- Bioactivity Pitfalls : False positives in antimicrobial assays can arise from solvent residues; include solvent-only controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
